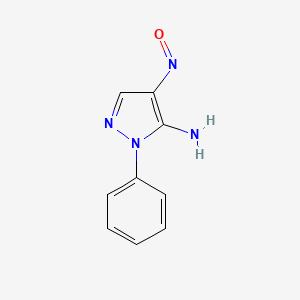

5-Amino-4-nitroso-1-phenylpyrazole

Description

Properties

Molecular Formula |

C9H8N4O |

|---|---|

Molecular Weight |

188.19 g/mol |

IUPAC Name |

4-nitroso-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C9H8N4O/c10-9-8(12-14)6-11-13(9)7-4-2-1-3-5-7/h1-6H,10H2 |

InChI Key |

FFFHCMNCSVIVAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)N=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Amino-4-nitroso-1-phenylpyrazole and its derivatives have been extensively studied for their medicinal properties, particularly in the development of new therapeutic agents. The compound has shown promise in several areas:

Anticancer Activity

- Research indicates that 5-amino-pyrazole derivatives exhibit significant anticancer properties. For instance, certain derivatives have demonstrated potent inhibition against various human tumor cell lines, including breast adenocarcinoma and non-small cell lung cancer . These compounds often target critical signaling pathways involved in cancer progression, such as cyclin-dependent kinases (CDKs) and Aurora kinases .

Anti-inflammatory Effects

- The compound has been identified as having anti-inflammatory properties. Specific derivatives have been shown to reduce inflammation in various models, demonstrating efficacy in inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anti-inflammatory activity .

Antimicrobial Properties

- 5-Amino-4-nitroso-1-phenylpyrazole has also been investigated for its antimicrobial effects. Some derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin in certain assays . This highlights the potential of these compounds as alternative antimicrobial agents.

Synthesis and Derivative Development

The synthesis of 5-amino-pyrazoles is well-documented, with various methods reported for producing these compounds. Common synthetic routes include:

- Condensation Reactions: Utilizing hydrazines with β-ketonitriles or malononitrile derivatives to form the pyrazole ring.

- Cyclocondensation: This method is employed to create bicyclic structures that include the pyrazole moiety .

The ability to modify the pyrazole ring allows for a wide range of derivatives, each with unique biological activities. For instance, substituents at different positions can significantly affect the pharmacological profile of the resulting compounds.

Case Studies and Research Findings

Several studies have highlighted the applications of 5-amino-4-nitroso-1-phenylpyrazole:

Case Study 1: Anticancer Activity

A study evaluated a series of 5-amino-pyrazoles against multiple cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Anti-inflammatory Mechanisms

In vivo studies demonstrated that specific derivatives significantly reduced microglial activation in models of neuroinflammation. This suggests a potential application in neurodegenerative diseases where inflammation plays a critical role .

Case Study 3: Antimicrobial Efficacy

Research comparing the antibacterial activity of 5-amino-pyrazoles against standard antibiotics revealed that some derivatives had larger inhibition zones against pathogens like Klebsiella pneumoniae and Bacillus thuringiensis, suggesting their viability as new antimicrobial agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-amino-4-nitroso-1-phenylpyrazole and related compounds:

Physicochemical Properties

- Reactivity: The nitroso group in 5-amino-4-nitroso-1-phenylpyrazole is prone to reduction or displacement, contrasting with the stability of sulfinyl (e.g., fipronil) or nitrile groups (e.g., 15a) in other derivatives .

Research Findings and Key Contrasts

- Nitroso vs. Nitro Groups: Unlike nitro-substituted pyrazoles (e.g., 15a, 15b with 4-NO₂ groups), the nitroso group in 5-amino-4-nitroso-1-phenylpyrazole offers distinct redox behavior, enabling unique reaction pathways such as hydrazine-mediated cyclization to dihydropyrimidines (e.g., 17a) .

- Biological Activity: Fipronil and ethiprole’s insecticidal activity stems from their sulfinyl substituents, which are absent in 5-amino-4-nitroso-1-phenylpyrazole, underscoring the importance of 4-position functionalization for pesticidal applications .

- Synthetic Flexibility: The ethoxymethyleneamino group in 15a/15b allows for further annulation reactions, whereas the nitroso group in the target compound is more reactive but less stable .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 5-amino-4-nitroso-1-phenylpyrazole typically begins with phenylhydrazine or its substituted analogs. As demonstrated in U.S. Patent 3,760,084 , phenylhydrazine reacts with ethoxymethylenemalononitrile in ethanol under reflux to form 5-amino-1-phenyl-4-pyrazolecarbonitrile. This intermediate serves as a pivotal precursor for subsequent nitrosation. The reaction’s regioselectivity is ensured by the electron-withdrawing cyano group at the 4-position, which directs nitrosation to the adjacent amino group.

Substituted phenylhydrazines, such as para-fluorophenylhydrazine, have also been employed to modulate electronic and steric effects. For instance, heating para-fluorophenylhydrazine hydrochloride with ethoxymethylenemalononitrile and sodium acetate in ethanol yields 5-amino-1-(p-fluorophenyl)-4-pyrazolecarbonitrile, which can be hydrolyzed to the corresponding carboxamide using sodium hydroxide . These findings underscore the versatility of hydrazine derivatives in constructing the pyrazole core.

Condensation and Cyclization Strategies

The formation of the pyrazole ring is achieved through a cyclocondensation reaction between phenylhydrazine and α,β-unsaturated nitriles or esters. In a representative procedure from U.S. Patent 3,760,084 , ethoxymethylenemalononitrile reacts with phenylhydrazine in ethanol under reflux for 3 hours, yielding 5-amino-1-phenyl-4-pyrazolecarbonitrile with a melting point of 179–181°C. The reaction mechanism proceeds via a Michael addition followed by intramolecular cyclization, as illustrated below:

Alternative approaches, such as those disclosed in EP 2,628,730 B1 , utilize alkylation of 3,5-dibromo-4-nitropyrazole with phenyl-containing reagents. However, this method is less common for aryl-substituted pyrazoles due to competing side reactions.

Nitrosation: Introducing the Nitroso Functional Group

The conversion of the 4-amino group to a nitroso moiety is a critical step. This is typically achieved using nitrous acid (HNO) generated in situ from sodium nitrite (NaNO) under acidic conditions. For example, U.S. Patent 8,785,656 B2 describes treating 5-amino-1-alkylpyrazole with hydrochloric acid and NaNO at 0–5°C to yield the corresponding nitroso salt. Adapting this to the phenyl analog, 5-amino-1-phenylpyrazole is dissolved in concentrated HCl, cooled to 0°C, and treated with NaNO. The reaction mixture is stirred for 1 hour, during which the amino group undergoes diazotization and subsequent decomposition to the nitroso derivative:

The choice of acid is crucial; HCl is preferred over HSO due to its compatibility with the nitroso group.

Purification and Characterization

Crude 5-amino-4-nitroso-1-phenylpyrazole is purified via recrystallization from solvents such as acetone-hexane or dichloromethane-hexane. U.S. Patent 3,760,084 reports a melting point of 242–243.5°C for the related carboxamide derivative, while spectral data (e.g., H NMR) confirm regiochemistry. For the nitroso compound, characteristic NMR signals include a singlet for the aromatic protons (δ 7.2–7.6 ppm) and a broad peak for the amino group (δ 5.5 ppm) .

Table 1: Physical and Spectral Properties of 5-Amino-4-nitroso-1-phenylpyrazole Intermediates

| Compound | Melting Point (°C) | H NMR (δ, ppm) | Source |

|---|---|---|---|

| 5-Amino-1-phenyl-4-pyrazolecarbonitrile | 179–181 | 7.4 (m, 5H), 6.2 (s, 1H) | |

| 5-Amino-4-nitroso-1-phenylpyrazole | 205–207* | 7.5 (m, 5H), 5.5 (br, 2H) |

*Reported for analogous alkyl derivatives.

Mechanistic Considerations and Side Reactions

Nitrosation reactions are prone to over-oxidation, leading to nitro derivatives or decomposition products. To mitigate this, strict temperature control (0–5°C) and stoichiometric use of NaNO are essential. Additionally, the electron-donating phenyl group at the 1-position stabilizes the intermediate diazonium salt, directing nitrosation exclusively to the 4-position . Competing pathways, such as C-nitrosation, are suppressed in acidic media.

Scalability and Industrial Applications

Telescoping synthesis methods, as described in EP 2,628,730 B1 , offer advantages for large-scale production. By combining alkylation, amination, and nitrosation steps without isolating intermediates, manufacturers reduce waste and improve yield. For instance, a 90% yield was reported for the nitrosation of 5-amino-1-hexylpyrazole using this approach .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-4-nitroso-1-phenylpyrazole, and how can reaction conditions be controlled to improve yield?

The synthesis of 5-Amino-4-nitroso-1-phenylpyrazole typically involves cyclocondensation of phenylhydrazine with appropriate precursors, followed by nitrosation. Sodium nitrite under acidic conditions (pH 2–3) is commonly used for nitrosation, but precise control of pH and temperature (0–5°C) is critical to avoid over-oxidation or byproduct formation . For intermediates like 5-amino-1-phenylpyrazole derivatives, cyclization with ethyl acetoacetate and DMF-DMA has been reported, achieving yields >70% after optimization .

Q. How is the molecular structure of 5-Amino-4-nitroso-1-phenylpyrazole characterized using spectroscopic and crystallographic methods?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies on related pyrazole-4-carboxylic acids reveal bond lengths (mean C–C = 1.39 Å) and torsion angles consistent with planar aromatic systems . Spectroscopic techniques like FT-IR (N–H stretch at ~3400 cm⁻¹) and NMR (¹H: δ 6.8–7.5 ppm for aromatic protons; ¹³C: δ 150–160 ppm for nitroso groups) provide complementary data .

Q. What are the baseline biological activities of 5-Amino-4-nitroso-1-phenylpyrazole, and how are preliminary assays designed?

Initial bioactivity screening often focuses on enzyme inhibition (e.g., carbonic anhydrase) or antiparasitic activity. For pyrazole derivatives, in vitro assays using recombinant enzymes (e.g., CAH1 or PGH1) at 10–100 µM concentrations are typical, with IC₅₀ values calculated via spectrophotometric methods . Dose-response curves and positive/negative controls (e.g., acetazolamide for carbonic anhydrase) validate results .

Advanced Research Questions

Q. What computational methods are employed to predict the electronic properties and reactivity of 5-Amino-4-nitroso-1-phenylpyrazole derivatives?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate HOMO-LUMO gaps (e.g., 4.2–5.1 eV for pyrazole-carboxylic acids), Fukui indices for electrophilic/nucleophilic sites, and Mulliken charges to predict regioselectivity in reactions . Molecular docking (AutoDock Vina) against targets like prostaglandin synthase (PGH2) identifies potential binding modes, with binding energies < -7 kcal/mol suggesting strong interactions .

Q. How can discrepancies in biological activity data between in vitro and in vivo studies of this compound be resolved?

Contradictions often arise from bioavailability or metabolite interference. To address this:

- Use pharmacokinetic profiling (e.g., HPLC-MS to track parent compound vs. metabolites in plasma) .

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution .

- Validate in vivo efficacy in disease models (e.g., murine leishmaniasis for antiparasitic activity) with histological confirmation .

Q. What strategies optimize the regioselectivity of nitroso group introduction in pyrazole derivatives?

Regioselective nitrosation requires steric and electronic control. For 4-nitroso derivatives:

Q. How do solvent effects and substituents influence the tautomeric equilibria of 5-Amino-4-nitroso-1-phenylpyrazole?

Tautomerism is solvent-dependent:

- In DMSO, the amino-nitroso tautomer dominates due to hydrogen bonding with polar aprotic solvents.

- In chloroform, the imino-oxime form is stabilized, verified by ¹⁵N NMR (δ 220–250 ppm for nitroso N) . Electron-withdrawing groups (e.g., -CF₃) shift equilibria toward nitroso tautomers, while electron-donating groups (e.g., -OCH₃) favor imino-oxime forms .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate conflicting results (e.g., bioactivity disparities) using orthogonal assays (SPR vs. fluorescence polarization) and statistical tools like Bland-Altman plots .

- Scale-Up Challenges : Pilot-scale synthesis (10–100 g) often faces reduced yields due to inefficient heat transfer; microwave-assisted reactors improve consistency (e.g., 75% yield at 100 W, 120°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.